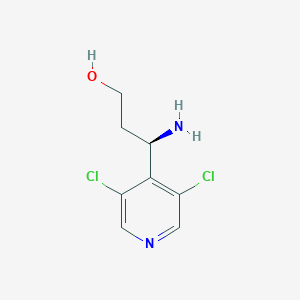
(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL is a chemical compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, an amino group at the 3 position, and a hydroxyl group at the 1 position of the propan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine as the starting material.
Amination: The 3,5-dichloropyridine undergoes amination to introduce the amino group at the 3 position.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1 position of the propan-1-ol chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium thiolate (NaSR) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinimidamide hydrochloride: This compound also features a pyridine ring but with different substituents.
3-Cyanopyridine: Another pyridine derivative with a cyano group at the 3 position.
Uniqueness
(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to other pyridine derivatives.
Propiedades
Fórmula molecular |
C8H10Cl2N2O |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3,5-dichloropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Cl2N2O/c9-5-3-12-4-6(10)8(5)7(11)1-2-13/h3-4,7,13H,1-2,11H2/t7-/m1/s1 |
Clave InChI |
LKLIEWJYKIWFQV-SSDOTTSWSA-N |
SMILES isomérico |
C1=C(C(=C(C=N1)Cl)[C@@H](CCO)N)Cl |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)C(CCO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



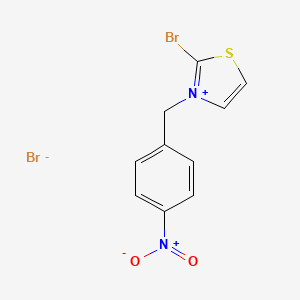
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074801.png)
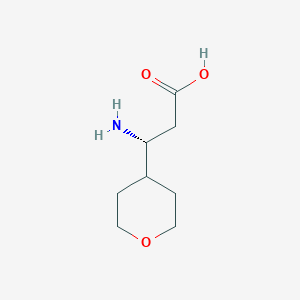
![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)



![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13074833.png)
![tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)
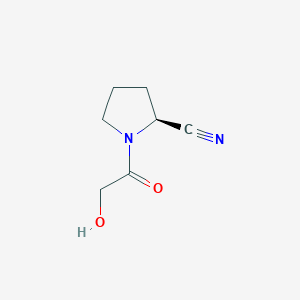
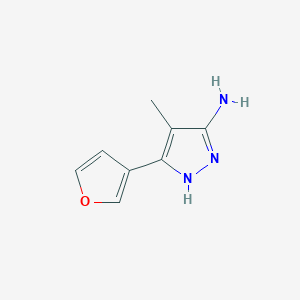
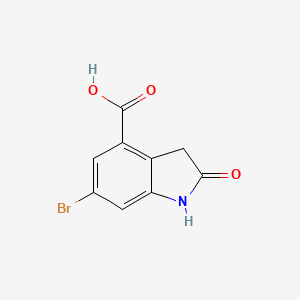
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile](/img/structure/B13074843.png)
